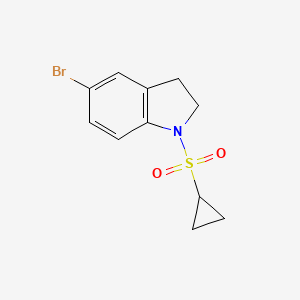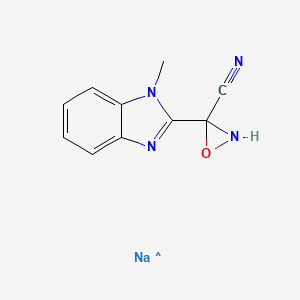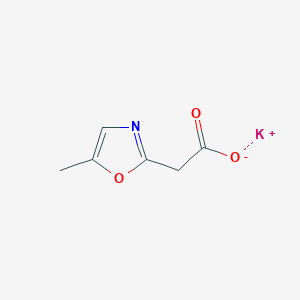
tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate
Overview
Description
“tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate” is a chemical compound with the molecular formula C11H23N3O2 . It is a derivative of piperidine, which is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate” consists of a piperidine ring attached to a benzoate group. The piperidine ring is substituted at the 4-position with an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate” include a molecular formula of C11H23N3O2, an average mass of 229.319 Da, and a monoisotopic mass of 229.179031 Da .Scientific Research Applications
Synthesis and Chemical Applications
Pharmaceutical Intermediate Synthesis : The compound has been explored as a crucial intermediate in the synthesis of complex pharmaceuticals. For example, studies have focused on synthesizing intermediates for vandetanib, showcasing optimization of synthesis processes for related compounds, confirming the potential of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate analogs in drug development (Zhuang Wei et al., 2010).
Asymmetric Synthesis : Research has demonstrated efficient and practical asymmetric synthesis methods for related compounds, highlighting their significance in creating enantiomerically pure intermediates for further pharmaceutical applications (H. Jona et al., 2009).
Enantiopure Derivatives Synthesis : The creation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor underlines the versatility of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate analogs in synthesizing biologically relevant molecules (J. Marin et al., 2004).
Nucleophilic Addition Mechanisms : The compound and its analogs have been studied for their reactions with primary and secondary amines, revealing nucleophilic addition mechanisms and the formation of various reaction products, which are fundamental for further chemical transformations (G. A. Abakumov et al., 2006).
Chemical Synthesis Optimization and Methodology
Synthetic Method Optimization : Research into synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, demonstrates the optimization of synthetic methods for related compounds, showcasing the compound's relevance in medicinal chemistry (Binliang Zhang et al., 2018).
Histamine H4 Receptor Ligands : The synthesis and study of 2-aminopyrimidines as ligands for the histamine H4 receptor, working from related pyrimidine hits, emphasize the compound's utility in developing pharmaceutical agents with anti-inflammatory and antinociceptive activities (R. Altenbach et al., 2008).
properties
IUPAC Name |
tert-butyl 2-amino-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)13-8-7-12(11-14(13)17)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBUXDXPAFIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)




![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)


![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)


